
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide is a chemical compound with the molecular formula C14H17NSHBr It is known for its unique structure, which includes a cyclohexene ring and a benzenecarboximidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide typically involves the reaction of cyclohex-2-en-1-ylamine with benzenecarboximidothioic acid in the presence of a hydrobromic acid catalyst. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine and thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrobromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-enone: A related compound with a similar cyclohexene ring structure.
Benzenecarboximidothioic acid: Shares the benzenecarboximidothioate group.
Cyclohex-2-en-1-ylamine: Contains the cyclohexene ring and amine group.
Uniqueness
Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
178998-28-2 |
|---|---|
Molecular Formula |
C13H16BrNS |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide |
InChI |
InChI=1S/C13H15NS.BrH/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;/h1,3-5,7-9,12,14H,2,6,10H2;1H |
InChI Key |
XZEXUTNQKQZJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)SC(=N)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


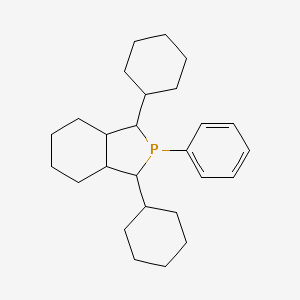
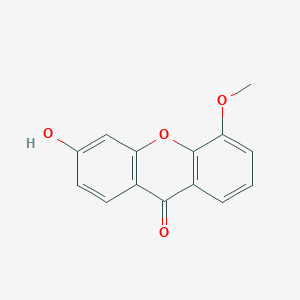
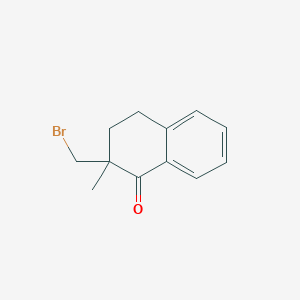
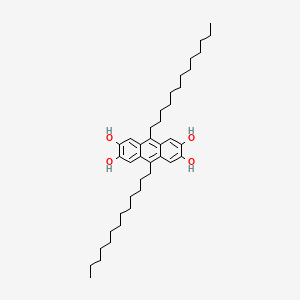

![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
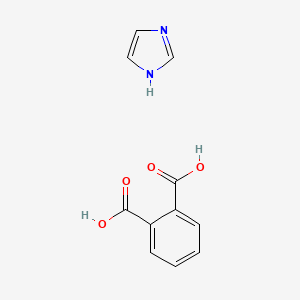
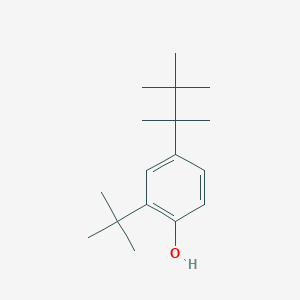
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
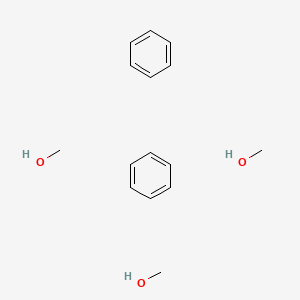
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
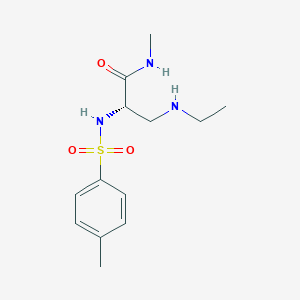
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
